molecular formula C7H10O2 B1241225 3,4,5-Trimethyl-2(5H)-furanone CAS No. 33488-51-6

3,4,5-Trimethyl-2(5H)-furanone

Cat. No.: B1241225
CAS No.: 33488-51-6
M. Wt: 126.15 g/mol
InChI Key: OSFZDFIHIYXIEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4,5-Trimethyl-2(5H)-furanone is an organic compound with the molecular formula C7H10O2. It is a furan derivative characterized by the presence of three methyl groups attached to the furan ring. This compound is known for its distinct aroma and is often used in flavor and fragrance industries .

Scientific Research Applications

3,4,5-Trimethyl-2(5H)-furanone has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the flavor and fragrance industry due to its pleasant aroma. Additionally, it serves as an intermediate in the synthesis of various fine chemicals.

Future Directions

: NIST Chemistry WebBook : Product Page for 3,4,5-Trimethyl-2(5H)-furanone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,4,5-Trimethyl-2(5H)-furanone typically involves the cyclization of appropriate precursors under acidic or basic conditions. One common method is the acid-catalyzed cyclization of 3,4,5-trimethyl-2-pentenoic acid. The reaction is carried out in the presence of a strong acid such as sulfuric acid, which facilitates the formation of the furan ring.

Industrial Production Methods: On an industrial scale, this compound can be produced through the catalytic dehydration of 3,4,5-trimethyl-2-pentanol. This process involves the use of a dehydration catalyst, such as alumina or silica, at elevated temperatures to remove water and form the furanone structure.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or ketones. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: The compound can be reduced to form 3,4,5-trimethyl-2-furanol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic substitution reactions can occur at the methyl groups, leading to the formation of various substituted derivatives. Halogenation using chlorine or bromine is a common example.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Chlorine gas in the presence of a catalyst such as iron(III) chloride.

Major Products Formed:

    Oxidation: 3,4,5-Trimethyl-2-furancarboxylic acid.

    Reduction: 3,4,5-Trimethyl-2-furanol.

    Substitution: 3,4,5-Trichloro-2(5H)-furanone.

Mechanism of Action

The mechanism of action of 3,4,5-Trimethyl-2(5H)-furanone involves its interaction with specific molecular targets. In biological systems, it can act as an antioxidant by scavenging free radicals and preventing oxidative damage. The compound may also interact with microbial cell membranes, leading to disruption of membrane integrity and inhibition of microbial growth.

Comparison with Similar Compounds

Uniqueness: 3,4,5-Trimethyl-2(5H)-furanone is unique due to its furanone ring structure, which imparts distinct chemical and physical properties. Its pleasant aroma and potential biological activities make it valuable in various applications, distinguishing it from other similar compounds.

Properties

IUPAC Name

2,3,4-trimethyl-2H-furan-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O2/c1-4-5(2)7(8)9-6(4)3/h6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSFZDFIHIYXIEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=C(C(=O)O1)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00432483
Record name 3,4,5-Trimethyl-2(5H)-furanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00432483
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33488-51-6
Record name 3,4,5-Trimethyl-2(5H)-furanone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033488516
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,4,5-Trimethyl-2(5H)-furanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00432483
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,4,5-TRIMETHYL-2(5H)-FURANONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P1M5N4XS85
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,4,5-Trimethyl-2(5H)-furanone
Reactant of Route 2
3,4,5-Trimethyl-2(5H)-furanone
Reactant of Route 3
3,4,5-Trimethyl-2(5H)-furanone
Reactant of Route 4
3,4,5-Trimethyl-2(5H)-furanone
Reactant of Route 5
3,4,5-Trimethyl-2(5H)-furanone
Reactant of Route 6
3,4,5-Trimethyl-2(5H)-furanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.